molecular formula C15H8Cl2N4S B14633946 10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- CAS No. 52643-26-2

10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)-

Cat. No.: B14633946
CAS No.: 52643-26-2
M. Wt: 347.2 g/mol
InChI Key: KQIOSLGNDGLOAQ-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- typically involves the reaction of phenothiazine with cyanuric chloride in the presence of a base such as sodium carbonate. The reaction is carried out under controlled temperature conditions, often in an ice bath, to ensure the selective substitution of chlorine atoms on the triazine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for temperature and pH control is common in industrial settings to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring allows for various substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions are usually conducted in the presence of a base like sodium carbonate or triethylamine.

Major Products:

    Oxidation: Oxidized derivatives of phenothiazine.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The phenothiazine core can intercalate with DNA, disrupting replication and transcription processes. The triazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Phenothiazine: The parent compound, known for its use in antipsychotic drugs and as an insecticide.

    Chlorpromazine: A derivative of phenothiazine used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.

Comparison: Unlike its parent compound phenothiazine, which is primarily used in pharmaceuticals, this derivative has broader applications in materials science and industrial chemistry .

Properties

CAS No.

52643-26-2

Molecular Formula

C15H8Cl2N4S

Molecular Weight

347.2 g/mol

IUPAC Name

10-(4,6-dichloro-1,3,5-triazin-2-yl)phenothiazine

InChI

InChI=1S/C15H8Cl2N4S/c16-13-18-14(17)20-15(19-13)21-9-5-1-3-7-11(9)22-12-8-4-2-6-10(12)21/h1-8H

InChI Key

KQIOSLGNDGLOAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=NC(=NC(=N4)Cl)Cl

Origin of Product

United States

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